

What are the physicochemical properties of abietic acid?

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Compound of Interest

Compound Name: Abietic Acid

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An In-depth Technical Guide to the Physicochemical Properties of **Abietic Acid**

Introduction

Abietic acid, also known as abietinic acid or sylvic acid, is a naturally occurring diterpenoid resin acid. It is the most abundant of several closely related organic acids that constitute the majority of rosin, the solid portion of the oleoresin from coniferous trees, particularly pines. Structurally, **abietic acid** is a complex molecule with a tricyclic framework, two alkene groups, and a carboxylic acid functional group (C₂₀H₃₀O₂).^[1] This guide provides a comprehensive overview of the core physicochemical properties of **abietic acid**, intended for researchers, scientists, and professionals in drug development. Its versatile chemical nature makes it a valuable precursor in the synthesis of various compounds with potential therapeutic applications, including antitumor, anti-inflammatory, and antibacterial agents.^[2]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of **abietic acid**, compiled from various sources.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₀ O ₂	[3][4]
Molar Mass	302.45 g/mol	[1][4]
Appearance	Colorless solid (pure); Yellowish resinous powder or chunks (commercial)	[1][5]
Density	1.06 g/mL	[1][6]
Refractive Index	~1.4800 (estimate)	[7][8]

Table 2: Thermal Properties

Property	Value	Source
Melting Point	172–175 °C (445–448 K) for pure samples.[1][9] Commercial grades may melt as low as 85 °C.[1] Other reported ranges include 139- 142 °C and 150-165 °C.[5]	[1][5][7][9]
Boiling Point	440 °C (713 K).[7][8] Also reported as 250 °C at 9 mmHg.[3][5]	[3][5][7][8]
Flash Point	208 °C (481 K)	[7]
Molar Fusion Enthalpy	19.44 kJ·mol ⁻¹	[10]

Table 3: Solubility Profile

Solvent	Solubility	Source
Water	Insoluble	[1][7]
Alcohols (Ethanol, Methanol)	Soluble.[1] Solubility in ethanol is ~20 mg/mL.[11] Solubility increases with temperature and carbon chain length of the alcohol (n-butanol > n-propanol > ethanol > methanol).[12]	[1][11][12]
Ethers (Diethyl Ether)	Soluble	[1][7]
Ketones (Acetone)	Soluble	[1][7]
Other Organic Solvents	Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), petroleum ether, benzene, and chloroform.[1][7][9][11]	[1][7][9][11]
Aqueous Buffers	Sparingly soluble.[11] For maximum solubility, it should first be dissolved in DMSO.[11] A 1:20 DMSO:PBS (pH 7.2) solution has a solubility of ~0.04 mg/mL.[11]	[11]

Table 4: Spectroscopic and Chemical Properties

Property	Value	Source
pKa	7.62 (at 25 °C)	[13]
LogP (Octanol/Water)	6.460	[7]
UV-Vis λ_{max}	241 nm.[11][14] Other peaks reported at 235 nm and 250 nm.[9]	[9][11][14]
Specific Optical Rotation $[\alpha]_D$	-106° (c=1 in absolute alcohol, at 24 °C).[7][9] Another determination found -105.4°.[10]	[7][9][10]

Experimental Methodologies

Detailed protocols for determining the physicochemical properties of **abietic acid** are crucial for reproducible research.

Determination of Thermal Properties (Melting Point and Enthalpy of Fusion)

Methodology: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** A small, accurately weighed sample of purified **abietic acid** (typically 1-5 mg) is placed into an aluminum DSC pan. An empty, sealed pan is used as a reference.
- **Instrumentation:** A calibrated Differential Scanning Calorimeter is used.
- **Analysis Conditions:** The sample and reference pans are heated at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
- **Data Acquisition:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the sample melts.

- Data Interpretation: The onset temperature of the peak is taken as the melting point.[12] The area under the peak is integrated to calculate the enthalpy of fusion (ΔH_{fus}).[10]

Determination of Solubility

Methodology: Dynamic Method with Laser Monitoring

- System Setup: A known mass of **abietic acid** is added to a jacketed glass vessel containing a known volume of the solvent (e.g., ethanol). The vessel is equipped with a magnetic stirrer, a precision thermometer, and a laser monitoring system that passes a beam through the solution to a detector.
- Procedure: The solution is heated slowly and stirred continuously. Initially, with undissolved solid, the laser signal is scattered.
- Equilibrium Point Detection: The temperature at which the last solid particle dissolves, resulting in a sharp, stable increase in the laser signal transmission, is recorded as the equilibrium temperature for that concentration.
- Data Correlation: The experiment is repeated with different concentrations to generate a solubility curve as a function of temperature.[12] These data can then be correlated using thermodynamic models like the Wilson or NRTL equations.[12]

Spectroscopic Analysis (UV-Vis Absorption)

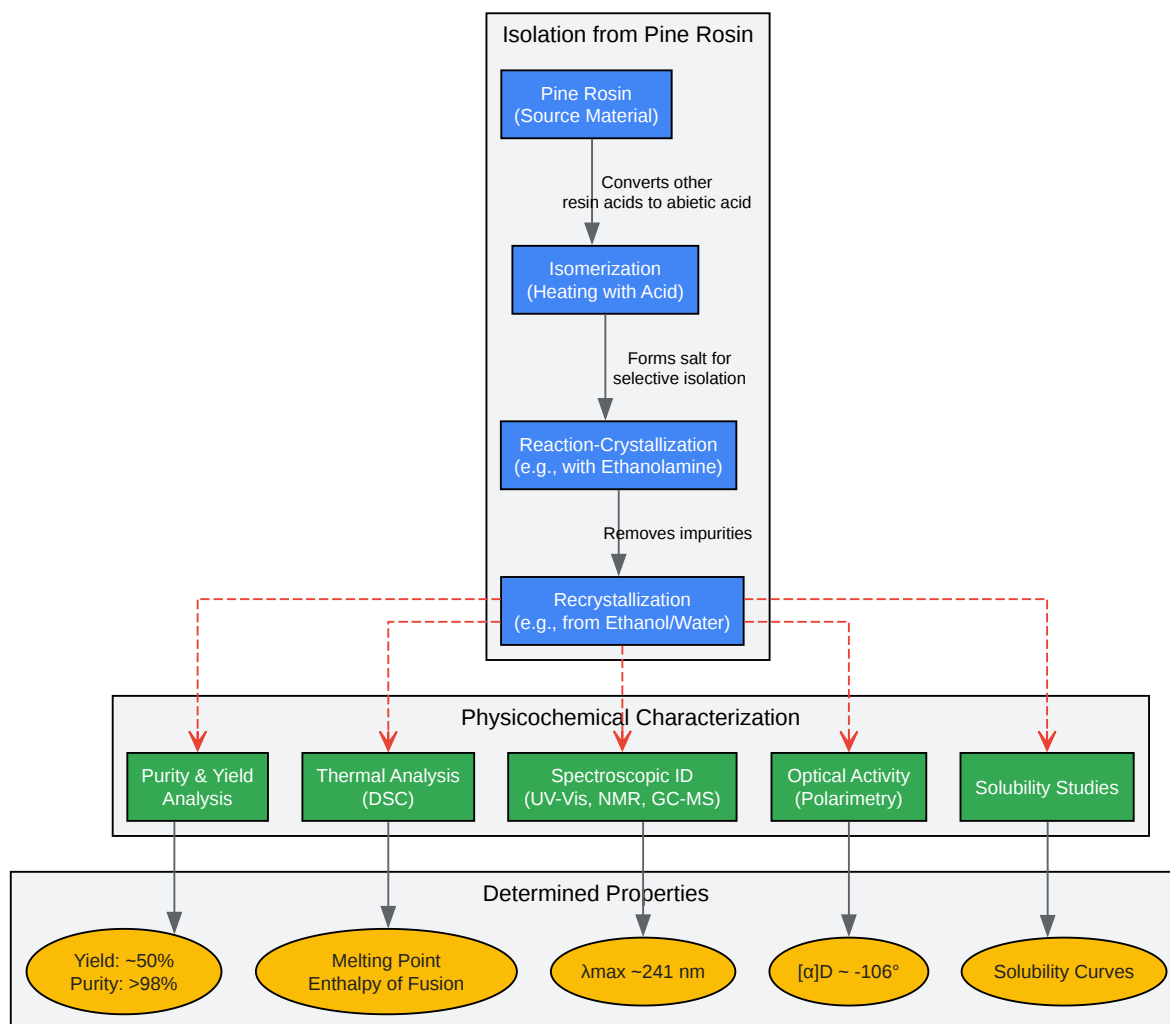
Methodology: UV-Visible Spectrophotometry

- Sample Preparation: A stock solution of **abietic acid** is prepared by dissolving a known mass in a UV-transparent solvent, such as ethanol or ethyl acetate.[15] This stock is then serially diluted to create a set of standards with known concentrations.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Analysis: The instrument is blanked using the pure solvent. The absorbance of each standard and the unknown sample is measured across a wavelength range (e.g., 200-400 nm).

- Data Interpretation: The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum. For **abietic acid**, characteristic peaks are observed around 241 nm and 250 nm.^[15] This method is also used for qualitative identification in complex mixtures, such as detecting its presence in prepared medicines.^[14]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of **abietic acid** from its natural source, pine rosin, connecting several of the discussed properties and analytical techniques.



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